

Spectroscopic Profile of 4-Amino-1H-indole-6-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **4-Amino-1H-indole-6-carbonitrile**

Cat. No.: **B1291798**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **4-Amino-1H-indole-6-carbonitrile**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar indole derivatives and fundamental principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for **4-Amino-1H-indole-6-carbonitrile**. These predictions are derived from the analysis of spectroscopic data for various substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 11.5	br s	1H	N1-H
~7.5 - 7.8	d	1H	H7
~7.2 - 7.4	t	1H	H2
~6.8 - 7.0	d	1H	H5
~6.5 - 6.7	t	1H	H3
~5.0 - 5.5	br s	2H	4-NH ₂

Note: Chemical shifts are referenced to the residual solvent peak. The broad singlets for the N-H protons are characteristic and their chemical shifts can be sensitive to solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Assignment
~140 - 145	C4
~135 - 138	C7a
~125 - 130	C2
~120 - 125	C=N (Nitrile)
~115 - 120	C7
~110 - 115	C3a
~100 - 105	C5
~95 - 100	C6
~90 - 95	C3

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amine and indole)
2230 - 2210	Strong, Sharp	C≡N stretch (nitrile)
1650 - 1550	Medium - Strong	N-H bend (amine), C=C stretch (aromatic)
1500 - 1400	Medium	C-N stretch, Aromatic ring vibrations
850 - 750	Strong	C-H out-of-plane bend (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion
157.06	[M] ⁺ (Molecular Ion)
130.05	[M - HCN] ⁺

Note: The molecular weight of **4-Amino-1H-indole-6-carbonitrile** is 157.18 g/mol . The exact mass may vary slightly depending on the isotopic composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Amino-1H-indole-6-carbonitrile** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Amino-1H-indole-6-carbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of **4-Amino-1H-indole-6-carbonitrile** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as necessary for the specific ionization technique.

Mass Spectrum Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

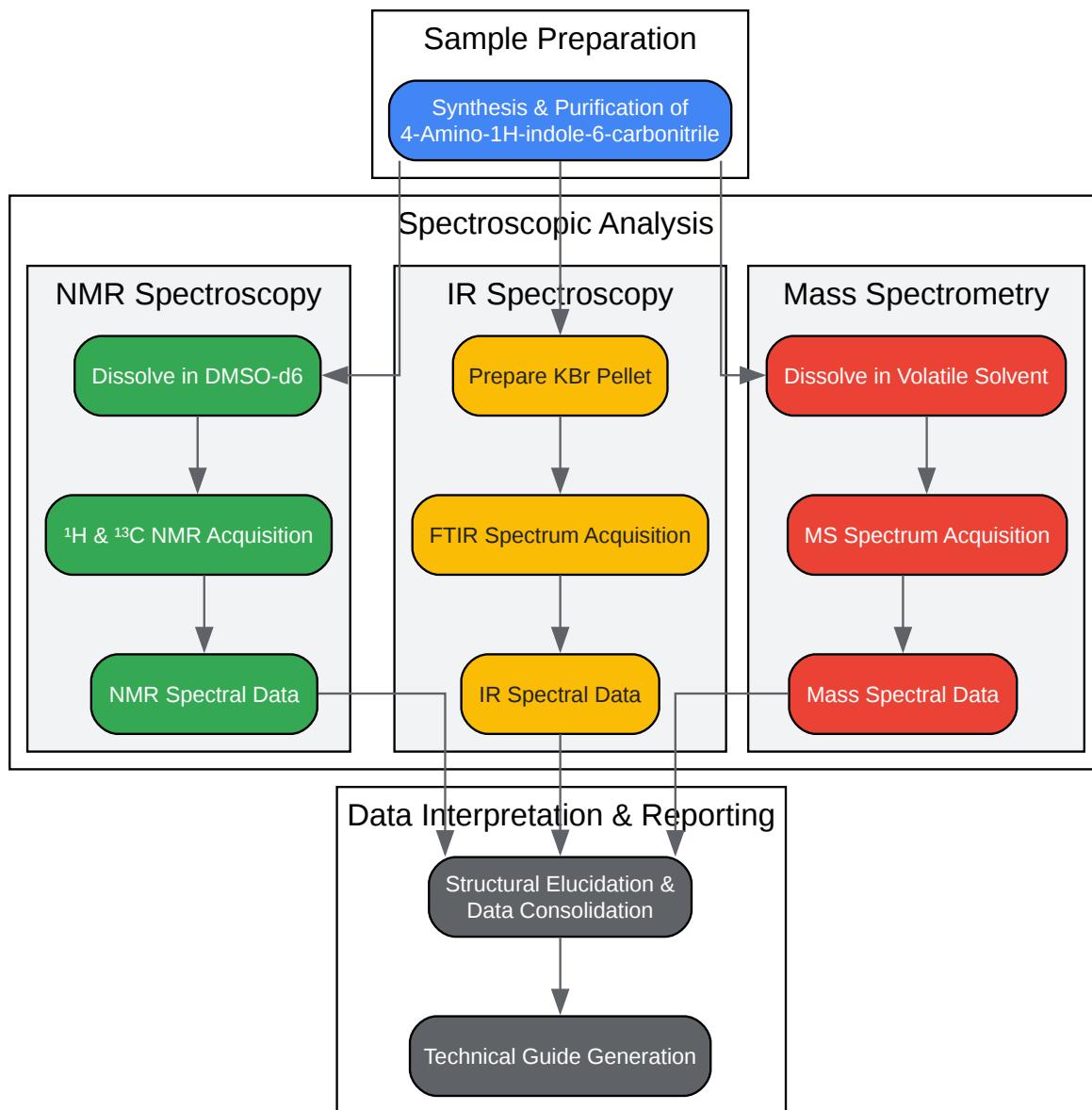
- Mass Range: m/z 50 - 500.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-Amino-1H-indole-6-carbonitrile**.

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